5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of supercritical carbon dioxide as a solvent, which has been shown to improve reaction efficiency and reduce the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: This compound shares a similar triazolopyrimidine core but lacks the cyclopropyl group.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with different biological activities.
Uniqueness
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS Number: 1565373-85-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The molecular formula of this compound is C9H10N4O, with a molecular weight of 190.20 g/mol. Its structure consists of a triazole ring fused with a pyrimidine ring and includes cyclopropyl and methyl substituents.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄O |
Molecular Weight | 190.20 g/mol |
CAS Number | 1565373-85-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical cellular processes. For instance, it has been shown to stabilize microtubules by interacting with tubulin at distinct binding sites, which is crucial for maintaining cellular structure and function.
Neuroprotective Effects
Recent studies highlight the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can stabilize microtubules and promote neuronal health by preventing tau hyperphosphorylation and aggregation.
Case Study: Alzheimer's Disease
A study published in Molecules demonstrated that certain triazolo[1,5-a]pyrimidines exhibited significant microtubule-stabilizing activity in cellular assays. The tested compounds showed a dose-dependent increase in acetylated α-tubulin levels after treatment with concentrations ranging from 1 to 10 µM. This stabilization is critical for preventing neurodegeneration associated with AD .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways.
Research Findings on Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. The compound's ability to inhibit mitotic spindle formation further contributes to its anticancer efficacy .
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly influence the biological activity of these compounds. For example:
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O/c1-5-10-9-11-7(6-2-3-6)4-8(14)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
LPPICADNOYVWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C3CC3 |
Origin of Product |
United States |
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